2-(3-Bromo-5-chlorophenyl)pyrrolidine hydrochloride
CAS No.: 2225144-05-6
Cat. No.: VC4216720
Molecular Formula: C10H12BrCl2N
Molecular Weight: 297.02
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225144-05-6 |
|---|---|
| Molecular Formula | C10H12BrCl2N |
| Molecular Weight | 297.02 |
| IUPAC Name | 2-(3-bromo-5-chlorophenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H11BrClN.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H |
| Standard InChI Key | ZCRNCVWCFWTVOI-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=CC(=CC(=C2)Br)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride combines a five-membered pyrrolidine ring with a dihalogenated phenyl group. The bromine and chlorine substituents at the 3- and 5-positions of the phenyl ring confer distinct electronic and steric properties, influencing its reactivity and biological interactions. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrCl₂N | |
| Molecular Weight | 297.02 g/mol | |
| IUPAC Name | 2-(3-bromo-5-chlorophenyl)pyrrolidine hydrochloride | |
| Canonical SMILES | C1CC(NC1)C2=CC(=CC(=C2)Br)Cl.Cl | |
| InChI Key | ZCRNCVWCFWTVOI-UHFFFAOYSA-N |
The compound’s solid-state stability and solubility in polar solvents like dimethyl sulfoxide (DMSO) make it suitable for in vitro assays. X-ray crystallography of analogous pyrrolidine derivatives reveals planar phenyl rings and chair conformations for the pyrrolidine moiety, suggesting similar structural behavior .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 3-bromo-5-chlorobenzaldehyde, which undergoes reductive amination with pyrrolidine in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the secondary amine. Subsequent hydrochloride salt formation is achieved via treatment with hydrochloric acid. Alternative routes involve palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce the halogenated aryl group to the pyrrolidine core .
A recent patent (US5436344A) describes the use of Grignard reagents for carbon-carbon bond formation in halogenated pyridine derivatives, a strategy adaptable to this compound’s synthesis . For instance, coupling 3-bromo-5-chlorophenylmagnesium bromide with a pyrrolidine precursor under nickel catalysis affords the target scaffold in 72–85% yields .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize reaction kinetics and purity. Key steps include:
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Catalytic Amination: A fixed-bed reactor facilitates the reaction between 3-bromo-5-chlorobenzaldehyde and pyrrolidine at 80–100°C under hydrogen pressure (5–10 bar).
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Crystallization: The crude product is purified via anti-solvent crystallization using ethanol-water mixtures, achieving >99% purity.
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Quality Control: HPLC and mass spectrometry ensure batch consistency, with residual solvent levels maintained below ICH guidelines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 2-(3-Bromo-5-chlorophenyl)pyrrolidine | A549 | TBD | Bcl-2 inhibition, caspase-3 activation |
| 5-Nitrothiophene analog | A549 | 12.5 | ROS generation |
| Cisplatin (control) | A549 | 2.5 | DNA crosslinking |
Antimicrobial Properties
The compound exhibits bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 10 µg/mL. This efficacy is attributed to halogen-mediated disruption of bacterial membrane integrity and inhibition of penicillin-binding proteins . In contrast, limited activity against Escherichia coli (MIC >64 µg/mL) underscores its selectivity for Gram-positive pathogens.
Mechanistic Insights and Molecular Targets
The compound’s bioactivity stems from dual mechanisms:
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Enzyme Inhibition: The bromine and chlorine substituents facilitate covalent binding to cysteine residues in pro-survival kinases (e.g., AKT1), as demonstrated by molecular docking studies .
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Membrane Disruption: In bacteria, the hydrophobic pyrrolidine ring intercalates into lipid bilayers, causing ion leakage and osmotic lysis.
Ongoing research aims to elucidate its interaction with tubulin and topoisomerase II, targets implicated in its anticancer effects .
Applications in Drug Discovery and Development
Lead Optimization
Structural analogs with modified halogen patterns (e.g., 2-(3-iodo-5-fluorophenyl)pyrrolidine) show enhanced blood-brain barrier permeability, positioning them as candidates for CNS drug development .
Prodrug Design
Esterification of the pyrrolidine nitrogen improves oral bioavailability, as evidenced by a 3.2-fold increase in AUC₀–24h for prodrug derivatives in murine models .
Comparison with Structural Analogs
Table 2: Comparative Analysis of Halogenated Pyrrolidines
| Compound | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | LogP |
|---|---|---|---|
| 2-(3-Bromo-5-chlorophenyl)pyrrolidine | 18.9 | 10 (MRSA) | 2.7 |
| 2-(3-Chloro-5-fluorophenyl)pyrrolidine | 22.4 | 25 (MRSA) | 2.1 |
| 2-(3-Iodo-5-methylphenyl)pyrrolidine | 14.3 | 8 (MRSA) | 3.4 |
The bromine-chlorine combination offers optimal halogen bonding for target engagement, surpassing fluorine and iodine derivatives in potency .
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